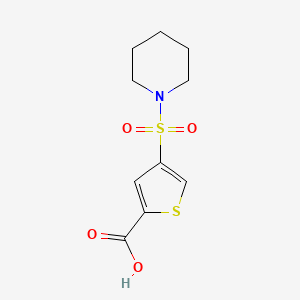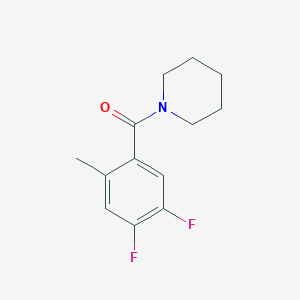
4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid, also known as PSC-833, is a synthetic compound that belongs to the family of sulfonyl-containing compounds. This compound has been extensively studied for its potential use in cancer treatment and is known to have potent chemosensitizing properties.
作用机制
4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid works by inhibiting the activity of a protein called P-glycoprotein (P-gp), which is responsible for pumping drugs out of cancer cells. By inhibiting the activity of P-gp, 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid can increase the concentration of chemotherapy drugs inside cancer cells, making them more effective.
Biochemical and Physiological Effects:
4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid has been shown to have a number of biochemical and physiological effects. It can increase the accumulation of chemotherapy drugs in cancer cells, enhance the cytotoxicity of chemotherapy drugs, and increase the sensitivity of cancer cells to chemotherapy. 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid has also been shown to have anti-inflammatory and immunomodulatory effects.
实验室实验的优点和局限性
One of the major advantages of using 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid in lab experiments is its ability to enhance the efficacy of chemotherapy drugs. This can lead to more effective treatments for cancer patients. However, there are also some limitations to using 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid in lab experiments. For example, it can be difficult to obtain sufficient quantities of 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid for large-scale experiments, and its effects may vary depending on the type of cancer being studied.
未来方向
There are several potential future directions for research on 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid. One area of interest is the development of new chemosensitizing compounds that are more effective than 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid. Another area of interest is the use of 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid in combination with other drugs or therapies to enhance their efficacy. Additionally, more research is needed to fully understand the mechanisms of action of 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid and its potential effects on other cellular pathways.
In conclusion, 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid is a promising compound with potent chemosensitizing properties. Its ability to enhance the efficacy of chemotherapy drugs makes it a valuable tool in cancer research. While there are some limitations to using 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid in lab experiments, its potential benefits make it an important area of research for the future.
合成方法
The synthesis of 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid involves the reaction of 2-thiophenecarboxylic acid with piperidine and sulfonyl chloride. The resulting compound is purified through a series of steps to obtain the final product. The synthesis method for 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid has been well-established and is widely used in research laboratories.
科学研究应用
4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid has been extensively studied for its potential use in cancer treatment. It is known to have potent chemosensitizing properties, which means that it can enhance the efficacy of chemotherapy drugs. 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid has been shown to be effective in overcoming drug resistance in cancer cells, which is a major challenge in cancer treatment.
属性
IUPAC Name |
4-piperidin-1-ylsulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c12-10(13)9-6-8(7-16-9)17(14,15)11-4-2-1-3-5-11/h6-7H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVCIGMMJKNORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5760845.png)

![N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B5760860.png)

![ethyl 4-{[(2-oxocyclohexylidene)methyl]amino}benzoate](/img/structure/B5760871.png)

![N'-[4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5760896.png)


![2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5760914.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5760921.png)
![4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5760933.png)
![4-[2-(4-chlorophenoxy)ethyl]morpholine](/img/structure/B5760939.png)